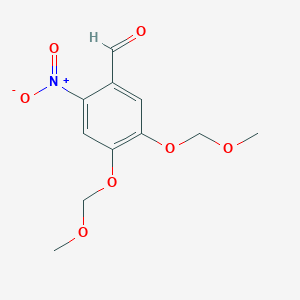
(R,R)-Fluvastatin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Fluvastatin Sodium Salt is a chiral form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. It is used primarily to reduce cholesterol levels and prevent cardiovascular diseases. The compound works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Fluvastatin Sodium Salt involves several steps, starting from the appropriate chiral precursors. The key steps include:
Formation of the lactone ring: This is achieved through a series of reactions involving the condensation of a suitable aldehyde with a chiral auxiliary.
Hydrolysis and esterification: The lactone ring is hydrolyzed to form the corresponding acid, which is then esterified.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and oxidation.
Formation of the sodium salt: The final step involves the conversion of the free acid form of fluvastatin to its sodium salt by reacting with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification steps: These include crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality control: Analytical techniques such as high-performance liquid chromatography and mass spectrometry are used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (R,R)-Fluvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products: The major products formed from these reactions include various derivatives of fluvastatin, which can be used for further chemical modifications or as intermediates in the synthesis of other pharmaceutical compounds.
Scientific Research Applications
(R,R)-Fluvastatin Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in modulating cellular signaling pathways.
Medicine: Extensively studied for its lipid-lowering effects and its potential benefits in preventing cardiovascular diseases.
Industry: Used in the development of new formulations and delivery systems for statin medications.
Mechanism of Action
(R,R)-Fluvastatin Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is responsible for the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The compound also has pleiotropic effects, including anti-inflammatory and antioxidant properties, which contribute to its cardiovascular benefits.
Comparison with Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is structurally similar but has different metabolic pathways.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins.
Uniqueness of (R,R)-Fluvastatin Sodium Salt: this compound is unique due to its specific chiral form, which can result in different pharmacological effects and metabolic pathways compared to its racemic or other chiral forms. This specificity can lead to improved efficacy and reduced side effects in certain patient populations.
Properties
CAS No. |
194934-99-1 |
|---|---|
Molecular Formula |
C₂₄H₂₅FNNaO₄ |
Molecular Weight |
433.45 |
Synonyms |
(3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




